4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles has been a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .Scientific Research Applications
Hepatic Fibrosis Treatment
Compounds with similar structures have been shown to reduce collagen deposition in liver fibrosis models and inhibit collagen synthesis by inactivating hepatic stellate cells responsible for collagen synthesis in liver fibrosis .
Antimicrobial Activity
Thiophene derivatives, which share a similar core structure, have been studied for their antimicrobial properties against various pathogens .
Cancer Research
Certain thiazole carboxamide derivatives exhibit structural features common in c-Met inhibitors, which are relevant in cancer treatment research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-10(11(14)15)16-9(13-7)6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWDWYKNJLVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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